molecular formula C24H18N2OS B14619490 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- CAS No. 60598-43-8

5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-

Cat. No.: B14619490
CAS No.: 60598-43-8
M. Wt: 382.5 g/mol
InChI Key: IKIYDPBLEYIWGW-UHFFFAOYSA-N
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Description

5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- is a heterocyclic compound that belongs to the phenothiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- typically involves the condensation of substituted 1,4-naphthoquinones with 2-aminobenzenethiol in pyridine . This reaction yields several substituted derivatives of the compound. The reduction and acetylation of the resulting compounds are also common steps in the synthesis process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same condensation reactions mentioned above. The use of pyridine as a solvent and the careful control of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 5H-Benzo[a]phenothiazin-5-one, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- involves its interaction with various molecular targets. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with essential bacterial processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl and phenylamino substitutions enhance its stability and biological activity compared to other similar compounds.

Properties

CAS No.

60598-43-8

Molecular Formula

C24H18N2OS

Molecular Weight

382.5 g/mol

IUPAC Name

6-anilino-9,11-dimethylbenzo[a]phenothiazin-5-one

InChI

InChI=1S/C24H18N2OS/c1-14-12-15(2)20-19(13-14)28-24-21(26-20)17-10-6-7-11-18(17)23(27)22(24)25-16-8-4-3-5-9-16/h3-13,25H,1-2H3

InChI Key

IKIYDPBLEYIWGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC3=C(C(=O)C4=CC=CC=C4C3=N2)NC5=CC=CC=C5)C

Origin of Product

United States

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